2-ethylhexyl dihydrogen phosphate;(Z)-octadec-9-en-1-amine

Antiwear Additive Lubricant Four-Ball Test

2-Ethylhexyl dihydrogen phosphate;(Z)-octadec-9-en-1-amine (1:1) is a pre-formed, stoichiometric amine-phosphate salt, also known as 2-ethylhexylphosphoric acid oleylamine salt. Belonging to the class of alkyl acid phosphate amine salts, it combines the metal-chelating mono(2-ethylhexyl)phosphoric acid (MEHPA) anion with the hydrophobic oleylamine cation.

Molecular Formula C26H56NO4P
Molecular Weight 477.7 g/mol
CAS No. 130222-35-4
Cat. No. B12678192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethylhexyl dihydrogen phosphate;(Z)-octadec-9-en-1-amine
CAS130222-35-4
Molecular FormulaC26H56NO4P
Molecular Weight477.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCN.CCCCC(CC)COP(=O)(O)O
InChIInChI=1S/C18H37N.C8H19O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-3-5-6-8(4-2)7-12-13(9,10)11/h9-10H,2-8,11-19H2,1H3;8H,3-7H2,1-2H3,(H2,9,10,11)/b10-9-;
InChIKeyBGFJHDPHZBLCBT-KVVVOXFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylhexyl Dihydrogen Phosphate;(Z)-Octadec-9-en-1-Amine (CAS 130222-35-4): Core Identity and Procurement Profile


2-Ethylhexyl dihydrogen phosphate;(Z)-octadec-9-en-1-amine (1:1) is a pre-formed, stoichiometric amine-phosphate salt, also known as 2-ethylhexylphosphoric acid oleylamine salt . Belonging to the class of alkyl acid phosphate amine salts, it combines the metal-chelating mono(2-ethylhexyl)phosphoric acid (MEHPA) anion with the hydrophobic oleylamine cation [1]. This compound is distinct from simple physical mixtures of its constituents, as the ionic pairing fundamentally alters its solubility profile, thermal stability, and interfacial behavior compared to the parent acid or amine alone, making it a target for procurement in niche applications such as corrosion inhibition and metal extraction where such altered properties are critical .

Why Generic Substitution of 2-Ethylhexyl Dihydrogen Phosphate;(Z)-Octadec-9-en-1-Amine Falls Short for Specialized Applications


Substituting this specific 1:1 salt with a physical blend of commercial-grade 2-ethylhexyl phosphate (MEHPA) and oleylamine, or with other alkyl phosphate amine salts, leads to unpredictable performance and potential process failure. Physical mixtures do not guarantee complete ion pairing, leaving free acidic phosphate esters that can cause uncontrolled corrosion or precipitate metal salts in extraction circuits [1]. Besides, variations in the amine alkyl chain length (e.g., using a generic C12-C14 amine versus oleyl) result in different critical micelle concentrations and surface tension profiles, directly impacting emulsification and metal transport efficiency [2]. The quantitative evidence below establishes where this compound's specific structure translates into measurable performance gaps relative to its closest analogs.

Quantitative Performance Benchmarks: 2-Ethylhexyl Dihydrogen Phosphate;(Z)-Octadec-9-en-1-Amine (130222-35-4) vs. Closest Comparators


Lubricant Antiwear Protection: Oleylamine Phosphate Salts vs. Generic Alkylamine Phosphate Salts

In a four-ball wear test, an oleylamine-based acid phosphate salt synthesized via a P2O5 route demonstrated a significantly higher load-carrying capacity compared to a structurally equivalent C12-14 amine phosphate salt. The oleylamine-derived salt achieved a maximum non-seizure load (PB) improvement by 23% when added at 2.0 wt% to a base oil, a result attributed to the stronger adsorption film formed by the longer cis-unsaturated oleyl chain [1]. While not a direct measurement of the target compound, this provides class-level evidence that the oleylamine counterion differentiates performance from shorter-chain analogs.

Antiwear Additive Lubricant Four-Ball Test

Extraction Selectivity for Tetravalent Actinides: Mono- vs. Di-2-ethylhexylphosphoric Acid

The parent acid of the target compound, mono-2-ethylhexylphosphoric acid (H2MEHP), exhibits extreme selectivity for tetravalent lanthanides and actinides. In extraction from 12 M HCl, the distribution coefficient (D) for Np(IV) is 1103, a value 104 times greater than for non-tetravalent species [1]. This quantifies the remarkable valence-selective chelation capacity of the mono-ester phosphate head, a property retained in its oleylamine salt form but absent in the di-ester analog, di(2-ethylhexyl)phosphoric acid (D2EHPA), which shows different selectivity patterns [2].

Solvent Extraction Actinide Separation Distribution Coefficient

Corrosion Inhibition in Cooling Fluids: Amine Salts vs. Alkali Metal Salts of 2-Ethylhexylphosphoric Acid

A patent application specifically claims coolant compositions containing (a) a fluoride-based corrosion inhibitor and (b) 2-ethylhexylphosphoric acid or its salt [1]. The patent exemplifies the use of the acid or its amine salt, but explicitly excludes alkali metal salts (e.g., sodium) which would form insoluble fluoride precipitates, depleting the inhibitor. The oleylamine salt of 130222-35-4, with its organic, non-metallic cation, is chemically compatible with fluoride-containing formulations, maintaining clarity and inhibitor concentration over storage periods that would cause gelation or precipitation with sodium or potassium salts [1].

Corrosion Inhibitor Coolant Fluoride Compatibility

Synthesis Purity Profile: High Monoester/Diester Ratio via Polyphosphoric Acid Route

A solvent-free synthesis method for mono-2-ethylhexyl phosphate achieves a monoalkyl to dialkyl phosphate ratio exceeding 90:10, with phosphoric acid impurities below 0.7 wt% and free fatty alcohol content under 1.5 wt% [1]. This high isomer purity directly benefits the target salt's performance, as residual dialkyl phosphate (D2EHPA) acts as a non-selective extractant and can alter corrosion inhibition properties. Commercial mono-2-ethylhexyl phosphate produced via the POCl3 route typically contains 15-25% diester, making this high-purity route a significant differentiator for the oleylamine salt if the high-purity acid is used as the precursor [1].

Monoalkyl Phosphate Synthesis Selectivity Purity

Surface Activity Differentiation: Cis-Unsaturated Oleyl vs. Saturated Stearyl Amine Salts

The cis-double bond in the oleylamine chain of 2-ethylhexyl dihydrogen phosphate;(Z)-octadec-9-en-1-amine disrupts tight packing in adsorbed films, lowering the critical micelle concentration (CMC) compared to the saturated stearylamine analog. Class-level data for oleylamine carboxylates shows a CMC of 0.05 mM, while stearylamine salts have CMCs typically higher than 0.1 mM [1]. This lower CMC allows the target compound to reach maximum surface coverage at lower concentrations, enhancing its efficiency as a surfactant, emulsifier, or corrosion inhibitor at reduced dosage levels.

Critical Micelle Concentration Surface Tension Amine Salt

Thermal and Oxidative Stability: Amine Phosphate Salts vs. Neutral Phosphate Esters in Gear Oil Applications

Alkyl phosphate amine salts are specifically claimed in gear oil formulations to provide both antiwear protection and seal compatibility, whereas neutral trialkyl phosphates (e.g., tri(2-ethylhexyl) phosphate) lack the basic amine function needed to neutralize acidic oxidation by-products [1]. The amine phosphate salt structure in 130222-35-4 allows it to act as a sacrificial base, extending fluid life by scavenging corrosive carboxylic acids formed during high-temperature operation, a property that neutral phosphate esters do not possess.

Thermal Stability Gear Oil Seal Compatibility

High-Impact Application Scenarios for 2-Ethylhexyl Dihydrogen Phosphate;(Z)-Octadec-9-en-1-Amine (130222-35-4)


Fluoride-Containing Engine Coolant Corrosion Inhibitor Package

In glycol-water based engine coolants containing fluoride corrosion inhibitors, the oleylamine salt of 2-ethylhexylphosphoric acid (130222-35-4) is selected over conventional alkali metal phosphate salts because its organic cation prevents the formation of insoluble fluoride precipitates that would otherwise deplete the inhibitor and cause gelation [1]. This ensures long-term coolant clarity and corrosion protection for aluminum and cast iron engine components.

Selective Solvent Extraction of Tetravalent f-Element Cations

The mono-2-ethylhexylphosphate component of 130222-35-4 provides extreme selectivity for tetravalent actinides (e.g., Np(IV), Pu(IV)) over trivalent species, with a distribution coefficient ratio of 104 in concentrated HCl [1]. The oleylamine salt form improves the lipophilicity of the extractant, facilitating its dissolution in aliphatic diluents and enabling it to outperform di(2-ethylhexyl)phosphoric acid (D2EHPA) in analytical radiochemistry and nuclear fuel reprocessing flowsheets where valence-specific separations are critical.

Sulfur-Free Antiwear Additive for Industrial Gear Oils

As confirmed by four-ball testing, oleylamine-derived acid phosphate salts deliver significant extreme-pressure and antiwear performance at 2.0 wt% dosage in mineral oil [1]. The 130222-35-4 salt further provides acid-neutralizing capacity that neutralizes corrosive oxidation by-products, extending gear oil life and protecting fluoroelastomer seals, a dual functionality that neutral trialkyl phosphate esters lack [2].

Low-Dosage Emulsifier and Wetting Agent for Agricultural Formulations

The cis-oleyl chain of 130222-35-4 lowers the critical micelle concentration relative to saturated stearylamine salts, enabling effective emulsification of pesticide concentrates at reduced active ingredient concentrations [1]. This not only reduces formulation cost but also minimizes environmental surfactant loading, aligning with modern agrochemical sustainability targets.

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